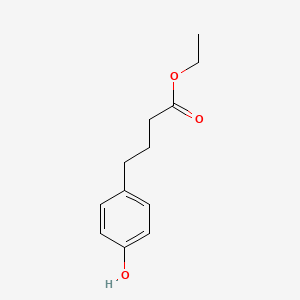

Ethyl 4-(4-hydroxyphenyl)butanoate

Vue d'ensemble

Description

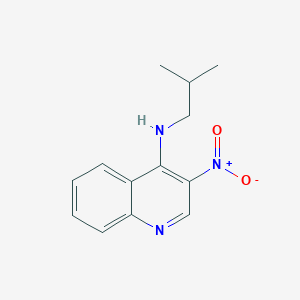

Ethyl 4-(4-hydroxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is also known by its IUPAC name, Ethyl 4-(4-hydroxyphenyl)butanoate .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-hydroxyphenyl)butanoate consists of a benzene ring attached to a butanoate ester group with an ethyl group . The compound has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Esters, such as Ethyl 4-(4-hydroxyphenyl)butanoate, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting of the ester with water . The hydrolysis of esters can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Ethyl 4-(4-hydroxyphenyl)butanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 335.5±25.0 °C at 760 mmHg . The flash point is 140.1±15.9 °C .Applications De Recherche Scientifique

1. Biotransformations and Kinetics of Excretion

A study on Ethyl tert-butyl ether (ETBE), which shares structural similarities with Ethyl 4-(4-hydroxyphenyl)butanoate, focused on its biotransformation and excretion kinetics in rats and humans. This research could provide insights into how Ethyl 4-(4-hydroxyphenyl)butanoate might behave in biological systems, offering a foundation for pharmacokinetic studies or the design of compounds with improved bioavailability and excretion profiles (Amberg, Rosner, & Dekant, 1999).

2. Alkylphenol Biotransformations

Research on the biotransformation of 4-alkylphenols by Pseudomonas putida JD1, including 4-Ethylphenol, suggests potential biotechnological applications for Ethyl 4-(4-hydroxyphenyl)butanoate in environmental remediation or the synthesis of high-value chemical products. The enzyme 4-Ethylphenol methylenehydroxylase shows activity with a range of 4-alkylphenols, indicating possible pathways for the microbial degradation or transformation of Ethyl 4-(4-hydroxyphenyl)butanoate (Hopper & Cottrell, 2003).

3. Synthesis of Chiral Alcohols

A study on the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using Saccharomyces cerevisiae reductase highlights the potential of biocatalysis in producing chiral intermediates from related compounds. This could inform research on synthesizing enantiomerically pure forms of Ethyl 4-(4-hydroxyphenyl)butanoate or its derivatives for use in pharmaceuticals or fine chemicals (Jung et al., 2010).

4. Fragrance Accumulation in Dendrobium superbum

The accumulation of 4-(4-Hydroxyphenyl)-2-butanone in the rectal glands of male Dacus cucurbitae flies from the orchid Dendrobium superbum highlights a unique biological interaction that could inform the development of bioactive compounds or attractants based on Ethyl 4-(4-hydroxyphenyl)butanoate. This research suggests potential applications in pest management or pollinator attraction strategies (Nishida, Iwahashi, & Tan, 1993).

Propriétés

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBBRTFGJCAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462642 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-hydroxyphenyl)butanoate | |

CAS RN |

62889-58-1 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

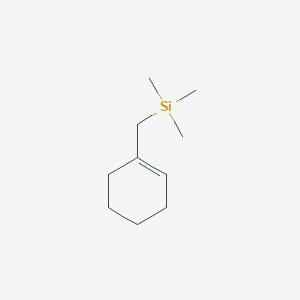

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)

![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)